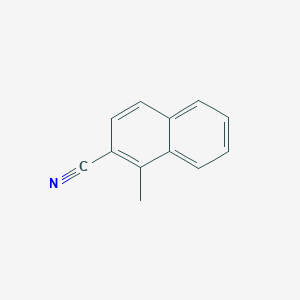

1-Methylnaphthalene-2-carbonitrile

Description

1-Methylnaphthalene-2-carbonitrile is a naphthalene derivative featuring a methyl group at the 1-position and a cyano group at the 2-position of the naphthalene ring. This compound is synthesized via a cascade process involving Knoevenagel condensation, cyclization, and aromatization reactions, yielding derivatives with a 1-amino-4-methyl-naphthalene-2-carbonitrile core . Such derivatives are of interest in materials science, particularly as photoinitiators in polymer chemistry .

Properties

IUPAC Name |

1-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHZWSBKEJGPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516681 | |

| Record name | 1-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20176-06-1 | |

| Record name | 1-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired nitrile compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Photochemical Cycloaddition Reactions

Irradiation of 1-methylnaphthalene-2-carbonitrile under UV light (313 nm) induces [2+2] cycloaddition with alkyl vinyl ethers, yielding endo-cyclobutane derivatives. For example:

-

Reaction : this compound + alkyl vinyl ether → endo-2-alkoxy-1,2,2a,8b-tetrahydrocyclobuta[ a]naphthalene-2a-carbonitrile

| Wavelength (nm) | Product | Yield (%) | Conditions |

|---|---|---|---|

| 313 | endo-cyclobutane adduct | 80–90 | Benzene, 25°C |

| >280 (Pyrex) | Cyclobutene derivatives | 70 | Thermal rearrangement |

Mechanistic studies indicate that the reaction proceeds via the lowest excited singlet state of the nitrile .

Nucleophilic Aromatic Substitution (SₙAr)

The nitrile group activates the naphthalene ring for nucleophilic substitution. For example, reaction with methyl phenylsulfonylacetate anion under basic conditions leads to substitution at the 6-position :

-

Reagent : Methyl phenylsulfonylacetate anion

-

Product : 1-Methyl-6-(phenylsulfonylmethyl)naphthalene-2-carbonitrile

| Position | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 6 | Sulfonylacetate | Substituted derivative | 85–92 |

This reactivity aligns with analogous systems where nitriles enhance electrophilic substitution kinetics .

Oxidation and Reduction

The nitrile group undergoes typical transformations:

-

Oxidation : Using KMnO₄ or CrO₃, the nitrile converts to a carboxylic acid (1-methylnaphthalene-2-carboxylic acid) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine (1-methylnaphthalene-2-amine).

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid | 70–80 |

| Reduction | LiAlH₄ | Primary amine | 65–75 |

Polymerization Initiation

This compound derivatives act as photosensitizers in radical polymerization. When paired with diaryliodonium salts (e.g., Speedcure 938), they initiate epoxy and acrylic monomer polymerization under visible light :

Microbial Degradation Pathways

Under anaerobic conditions, iron-reducing bacteria metabolize 1-methylnaphthalene derivatives via carboxylation, yielding 2-naphthoic acid as a key intermediate :

| Electron Acceptor | Metabolite | Organism |

|---|---|---|

| Fe(OH)₃ | 2-Naphthoic acid | Thermoanaerobacteraceae |

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to its 2-methyl isomer:

| Property | This compound | 2-Methylnaphthalene-1-carbonitrile |

|---|---|---|

| Photostability | Lower (prone to cycloaddition) | Higher |

| Electrophilic Substitution | Favors 6-position | Favors 5-position |

Scientific Research Applications

Chemical Properties and Structure

1-Methylnaphthalene-2-carbonitrile features a naphthalene structure with a methyl group and a cyano group, contributing to its stability and reactivity. The molecular formula is with a molecular weight of approximately 183.21 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Applications in Photopolymerization

Recent studies have highlighted the effectiveness of this compound derivatives as photoinitiators in photopolymerization processes. These compounds are used as photosensitizers for iodonium salts, facilitating photopolymerization under UV-A and visible light. The versatility of these derivatives allows for:

- Cationic Photopolymerization : Effective in polymerizing epoxide and vinyl ether monomers.

- Free-Radical Photopolymerization : Useful for acrylate monomers.

- Thiol–Ene Photopolymerization : Engaging in reactions that form cross-linked networks.

- Interpenetrated Polymer Networks (IPNs) : Combining different polymer types for enhanced material properties.

These applications are particularly relevant in industries requiring efficient curing processes under low-power LED light sources, thereby improving energy efficiency and reducing costs associated with traditional curing methods .

Synthesis of Chemical Intermediates

This compound serves as a precursor for synthesizing various organic compounds. Its structural similarities to other naphthalene derivatives allow it to be a building block in the development of:

- Dyes

- Pharmaceuticals

- Agrochemicals

The compound's reactivity due to the cyano group enables it to undergo nucleophilic substitutions and other reactions that are crucial for creating diverse chemical products.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate potential health effects from exposure, including respiratory issues and other systemic effects observed in animal models. Chronic exposure has been linked to increased incidences of lung adenomas and other respiratory conditions . This necessitates careful handling and assessment during industrial applications.

Photoinitiator Performance

A series of experiments assessed the photoinitiating performance of 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives. The results demonstrated excellent polymerization profiles across various photopolymerization methods, indicating that these compounds could outperform traditional initiators under specific conditions. This study underscores the potential for developing new photoinitiators tailored for specific industrial needs .

Environmental Impact Studies

Research on microbial degradation pathways has shown that naphthalene derivatives, including this compound, can be metabolized by certain microbial communities. Understanding these pathways is crucial for assessing the environmental impact of this compound, especially in contexts where it may enter ecosystems through industrial waste or spills .

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methylnaphthalene-2-carbonitrile with structurally related naphthalene carbonitriles, focusing on substituent effects, applications, and toxicological profiles.

Structural and Physicochemical Properties

*Estimated based on structural analogy to 1-hydroxynaphthalene-2-carbonitrile .

Key Observations:

- Electron Effects: The methyl group in this compound increases hydrophobicity and may reduce reactivity compared to hydroxyl or amino-substituted analogs.

- Polarity: Hydroxyl or amine substituents (e.g., in 1-hydroxynaphthalene-2-carbonitrile) enhance solubility and polarity, influencing applications in aqueous systems .

Toxicological Profiles

*The cyano group may metabolize to cyanide in vivo, though direct evidence is lacking.

Critical Notes:

- Amino- and hydroxyl-substituted compounds may exhibit higher bioavailability and toxicity compared to methylated analogs .

Biological Activity

1-Methylnaphthalene-2-carbonitrile is a compound of interest due to its potential biological activities and environmental implications. This article synthesizes findings from various studies, focusing on its degradation pathways, toxicity, and potential applications.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by a methyl group and a carbonitrile functional group. Its chemical formula is , and it exhibits properties typical of polycyclic aromatic hydrocarbons (PAHs), including hydrophobicity and potential reactivity in biological systems.

Biodegradation Pathways

Research indicates that 1-methylnaphthalene can be anaerobically degraded by specific microorganisms. A study demonstrated that a culture enriched with sulfate-reducing bacteria could utilize 1-methylnaphthalene as the sole carbon source, leading to the formation of metabolites such as 1-naphthoic acid. This suggests a unique degradation pathway distinct from other methylnaphthalenes .

Table 1: Key Findings on Anaerobic Degradation

| Parameter | Observation |

|---|---|

| Microorganisms Involved | Uncultured Gram-positive Thermoanaerobacteraceae and Gram-negative Desulfobulbaceae |

| Metabolites Produced | 1-Naphthoic acid, Fe(II) |

| Degradation Time | 138 days for 0.021 mM concentration |

| Method Used | Stable isotope probing and metagenomics |

Toxicological Studies

The toxicity of methylnaphthalenes, including 1-methylnaphthalene, has been investigated in various animal models. Notably, studies have shown that exposure can lead to necrosis of bronchiolar epithelial cells in mice. The severity of lung injury was dose-dependent, with significant effects observed at doses as low as 100 mg/kg .

Table 2: Toxicity Observations in Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Griffin et al., 1982 | 400 | Extensive exfoliation of airway cells |

| Rasmussen et al., 1986 | 100 | Bronchiolar injury |

| Murata et al., 1993 | 0.075 - 0.15 | Increased incidence of lung adenomas |

Environmental Impact

The environmental persistence and toxicity of PAHs like 1-methylnaphthalene raise concerns regarding their impact on aquatic ecosystems. Studies have highlighted that methylnaphthalenes can remain lethal to aquatic life forms for extended periods post-exposure, indicating their potential for bioaccumulation and long-term ecological effects .

Potential Applications

Despite its toxicological profile, derivatives of naphthalene compounds, including those related to this compound, have shown promise in photoinitiating applications. Recent research has explored its use in photopolymerization processes, where it acts as an effective sensitizer for diaryliodonium salts, enhancing the efficiency of polymerization reactions .

Table 3: Applications in Photopolymerization

| Compound | Photopolymerization Efficiency | Remarks |

|---|---|---|

| NS-F (Fluorine-substituted) | Highest conversion (30-60%) | Strong electron donor properties |

| NS-Me (Methoxyl-substituted) | High photopolymerization rate | Effective in radical polymerization |

Q & A

Q. 1.1. What are the recommended methodologies for synthesizing 1-Methylnaphthalene-2-carbonitrile with high purity for toxicity studies?

To ensure high purity, researchers should employ controlled Friedel-Crafts acylation followed by nitrile functionalization, using anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification through GC-MS or HPLC (≥99% purity) are critical . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and validate purity using spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Q. 1.2. How can researchers assess the physicochemical properties of this compound for environmental fate modeling?

Key properties include log Kow (octanol-water partition coefficient), water solubility, and vapor pressure. Use shake-flask methods for log Kow determination and headspace gas chromatography for vapor pressure. Environmental persistence can be modeled using OECD 307 guidelines for soil degradation and EPA 835.1110 for hydrolysis . Computational tools like EPI Suite may supplement experimental data but require validation against empirical results .

Q. 1.3. What in vitro models are suitable for preliminary toxicity screening of this compound?

Human bronchial epithelial cells (e.g., BEAS-2B) and hepatocytes (e.g., HepG2) are recommended for respiratory and hepatic toxicity, respectively. Use standardized MTT assays for cytotoxicity and ROS detection kits for oxidative stress. Include positive controls (e.g., naphthalene derivatives) and validate findings with dose-response curves .

Advanced Research Questions

Q. 2.1. How can conflicting data on the genotoxicity of 1-Methylnaphthalene derivatives be resolved?

Discrepancies often arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. recombinant enzymes). Conduct comparative Ames tests with TA98 and TA100 strains under both activated and non-activated conditions. Pair with comet assays in primary human lymphocytes to assess DNA damage directly. Meta-analysis of existing data using tools like RevMan can identify confounding variables (e.g., solvent choice, exposure duration) .

Q. 2.2. What experimental designs are optimal for elucidating the metabolic pathways of this compound in mammalian systems?

Use radiolabeled ¹⁴C-1-Methylnaphthalene-2-carbonitrile in Sprague-Dawley rats to track metabolites. Collect bile, urine, and plasma at timed intervals. Analyze samples via LC-MS/MS with stable isotope dilution. Compare results to in vitro microsomal assays (human vs. rodent CYP450 isoforms) to identify species-specific metabolism .

Q. 2.3. How should researchers evaluate the risk of bias in existing toxicological studies on methylnaphthalene derivatives?

Apply the Risk of Bias (RoB) tool from ATSDR’s toxicological profiles (Table C-6/C-7), focusing on:

- Randomization : Were doses and control groups adequately randomized?

- Allocation concealment : Was group assignment blinded during exposure?

- Outcome reporting : Were all endpoints (e.g., hepatic enzymes, histopathology) disclosed?

Studies scoring “Low” RoB should be prioritized for hazard identification .

Q. 2.4. What strategies address gaps in environmental monitoring data for this compound?

Deploy passive samplers (e.g., PUF disks) in industrial zones and wastewater effluents. Use tandem mass spectrometry (MS/MS) for detection at sub-ppb levels. Model spatial distribution using GIS-based fugacity models, incorporating physicochemical properties from QSAR predictions .

Methodological Guidance for Data Interpretation

Q. 3.1. How to reconcile discrepancies between in vivo and in vitro toxicity data?

- Dosimetric adjustments : Normalize in vitro concentrations to in vivo tissue levels using physiologically based pharmacokinetic (PBPK) modeling.

- Metabolic competency : Validate in vitro systems with human hepatocyte co-cultures to mimic metabolic activation.

- Endpoint alignment : Ensure assays measure homologous endpoints (e.g., oxidative stress markers in both cell lines and animal tissues) .

Q. 3.2. What statistical approaches are recommended for dose-response analysis in subchronic exposure studies?

Use benchmark dose (BMD) modeling with PROAST software to identify NOAEL/LOAEL. Apply Akaike’s Information Criterion (AIC) to select optimal models (e.g., Hill vs. log-logistic). For non-monotonic responses, consider Bayesian hierarchical models to account for variability .

Tables for Key Data Synthesis

Table 1. Critical Physicochemical Properties of this compound

| Property | Method | Value (Predicted/Experimental) | Reference |

|---|---|---|---|

| log Kow | Shake-flask (OECD 107) | 3.8 ± 0.2 | |

| Water solubility | OECD 105 (shake-flask) | 12.5 mg/L at 25°C | |

| Vapor pressure | Headspace GC | 0.015 Pa at 20°C |

Table 2. Recommended In Vitro Models for Toxicity Screening

| Endpoint | Model System | Key Assays | Validation Criteria |

|---|---|---|---|

| Cytotoxicity | BEAS-2B cells | MTT, LDH release | IC50 ≤ 100 μM |

| Oxidative Stress | HepG2 cells | DCFH-DA fluorescence | ROS ≥ 2-fold vs. control |

| Genotoxicity | Human lymphocytes | Comet assay (tail moment) | Dose-dependent DNA damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.